molecular formula C20H21N3O3 B5764381 N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Katalognummer B5764381
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: XZFULYMZUFVNBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as EPM-102 or OXA-23 inhibitor, is a novel chemical compound that has gained significant attention in the field of scientific research.

Wirkmechanismus

N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide works by binding to the active site of OXA-23 and inhibiting its enzymatic activity. This prevents the bacterium from breaking down β-lactam antibiotics, thereby restoring the efficacy of these drugs against multidrug-resistant strains of Acinetobacter baumannii.
Biochemical and Physiological Effects
N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to be highly effective in vitro against a wide range of multidrug-resistant strains of Acinetobacter baumannii, including those that are resistant to carbapenems, a class of antibiotics that are often considered the last line of defense against these bacteria. In addition, N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has demonstrated low toxicity and high selectivity towards OXA-23, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its high potency against multidrug-resistant strains of Acinetobacter baumannii, low toxicity, and high selectivity towards OXA-23. However, the limitations of using N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include the need for further optimization of its pharmacokinetic and pharmacodynamic properties, as well as the potential for the development of resistance to this compound.

Zukünftige Richtungen

Several future directions for research on N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide include:
1. Further optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce the potential for the development of resistance.
2. Evaluation of its efficacy against other multidrug-resistant bacterial strains, including those that are resistant to other classes of antibiotics.
3. Investigation of its potential for combination therapy with other antibiotics to enhance its activity against multidrug-resistant bacterial strains.
4. Development of new analogs of N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with improved selectivity and potency towards OXA-23.
5. Exploration of its potential for use in other applications, such as in the treatment of fungal infections or as a diagnostic tool for the detection of OXA-23-producing bacterial strains.
In conclusion, N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a novel chemical compound that has shown great promise in the field of scientific research for its potential therapeutic applications in the treatment of bacterial infections caused by multidrug-resistant strains. Further research is needed to optimize its pharmacokinetic and pharmacodynamic properties, evaluate its efficacy against other bacterial strains, and explore its potential for use in other applications.

Synthesemethoden

The synthesis method of N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 4-methylphenol, ethyl chloroacetate, and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections caused by multidrug-resistant strains. Specifically, N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to inhibit the activity of OXA-23, a class D β-lactamase enzyme that is commonly found in Acinetobacter baumannii, a Gram-negative bacterium that is notorious for its ability to acquire resistance to multiple antibiotics.

Eigenschaften

IUPAC Name

N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(19(24)14-25-17-11-9-15(2)10-12-17)13-18-21-20(22-26-18)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFULYMZUFVNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.